Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetate
Description
Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetate is a synthetic organic compound featuring a piperidine core substituted with two sulfonyl groups and a methyl ester moiety. The 3,5-dimethylisoxazole ring attached via a sulfonyl group distinguishes it from other piperidine-based sulfonamides. The dual sulfonyl groups may enhance binding affinity to biological targets, while the ester functionality could influence solubility and metabolic stability .
Properties
IUPAC Name |
methyl 2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]sulfonylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O7S2/c1-9-13(10(2)22-14-9)24(19,20)15-6-4-11(5-7-15)23(17,18)8-12(16)21-3/h11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUXAHPPEREHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetate is Bromodomain-containing protein 4 (BRD4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones. This binding influences gene transcription, cell cycle regulation, and apoptosis.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential influence on gene transcription, cell cycle regulation, and apoptosis. For example, one study found that a compound with similar structure exhibited significant anti-proliferative activity against certain cell lines.
Biological Activity
Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetate, with the CAS number 1448064-59-2, is a compound of interest due to its potential biological activities. This article delves into its mechanism of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 380.43 g/mol. The compound features a complex structure that includes a piperidine ring and a sulfonyl group attached to a dimethylisoxazole moiety.
Target Protein: The primary target of this compound is Bromodomain-containing protein 4 (BRD4) . BRD4 plays a crucial role in regulating gene transcription and is implicated in various cancers.
Biological Effects:
- Gene Transcription Regulation: Compounds targeting BRD4 can modulate the expression of genes involved in cell proliferation and survival.
- Anti-Proliferative Activity: Similar compounds have demonstrated significant anti-proliferative effects against various cancer cell lines, suggesting that this compound may exhibit similar properties .
In Vitro Studies
- Cell Line Proliferation Assays: Research has shown that derivatives of isoxazole sulfonamides exhibit potent anti-cancer activity. For instance, studies indicated that compounds with structural similarities to this compound inhibited the growth of human cancer cell lines through apoptosis induction .
- Mechanistic Insights: A study highlighted that the compound could influence the cell cycle by downregulating cyclins and upregulating pro-apoptotic factors, leading to increased cell death in malignant cells .
Pharmacological Profiles
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Piperidine Carboxylic Acid Derivatives
highlights 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (CAS 697258-72-3), which shares the isoxazole sulfonyl-piperidine backbone but replaces the ester with a carboxylic acid. This substitution significantly impacts physicochemical properties:
- Solubility : The carboxylic acid derivative is more hydrophilic, whereas the ester in the target compound may enhance membrane permeability.
- Stability : Esters are prone to hydrolysis under acidic or basic conditions, unlike carboxylic acids, which are more stable but less bioavailable .
Piperazine-Based Acetic Acid Derivatives
describes 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid , which includes an Fmoc-protected piperazine and an acetic acid group. Key distinctions:
- Protecting groups : The Fmoc group in ’s compound is used for peptide synthesis, while the target’s methyl ester may serve as a prodrug moiety.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Characterization : Compounds in were validated via NMR, MS, and TLC, suggesting similar methods apply to the target compound. The ester group’s stability under synthesis conditions warrants further study .
- Biological Activity : Sulfonyl-piperidine derivatives often target enzymes like carbonic anhydrases or proteases. The dual sulfonyl groups in the target compound could enhance inhibitory potency compared to single-sulfonyl analogues .
- Metabolic Considerations : The methyl ester may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, akin to the derivative in . This could balance bioavailability and active metabolite release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
